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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the CMOS manufacturing

of devices using isotopically enriched Silicon-28 (²⁸Si). The protocols outlined below are

intended to guide researchers and professionals in the fabrication of high-performance

quantum devices and other advanced electronics where the reduction of magnetic noise from

Silicon-29 (²⁹Si) isotopes is critical.

Introduction to Silicon-28 in CMOS Manufacturing
Natural silicon is composed of three stable isotopes: ²⁸Si (~92.23%), ²⁹Si (~4.67%), and ³⁰Si

(~3.10%). The ²⁹Si isotope possesses a nuclear spin (I=1/2) that acts as a source of magnetic

noise, leading to decoherence of quantum bits (qubits) in silicon-based quantum computers.[1]

[2] By utilizing isotopically enriched ²⁸Si, which has a nuclear spin of zero, the magnetic noise

in the substrate is significantly reduced, leading to substantially longer qubit coherence times

and higher gate fidelities.[1][3] This enhanced performance is crucial for the development of

fault-tolerant quantum computers and other sensitive electronic devices. The integration of ²⁸Si

into standard CMOS fabrication processes is a key step towards scalable quantum computing.

[4][5]

Material Properties and Performance Metrics
The use of isotopically enriched ²⁸Si leads to significant improvements in material properties

and device performance compared to natural silicon.
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Table 1: Material Properties of Natural Silicon vs.
Enriched Silicon-28

Property Natural Silicon
Enriched Silicon-28
(>99.99%)

Reference(s)

²⁹Si Concentration ~4.67% < 10 ppm (0.001%) [6]

Thermal Conductivity

@ 21 K
45 Wcm⁻¹K⁻¹ 450 Wcm⁻¹K⁻¹ [7]

Thermal Conductivity

@ 300 K
~130 W/m·K ~150 W/m·K [8][9]

Boron (B)

Concentration
Varies < 0.0001 ppm [6]

Phosphorus (P)

Concentration
Varies < 0.001 ppm [6]

Carbon (C)

Concentration
Varies < 0.1 ppm [6]

Oxygen (O)

Concentration
Varies < 0.01 ppm [6]

Table 2: Quantum Device Performance Comparison
Parameter

Device in Natural
Silicon

Device in Enriched
Silicon-28

Reference(s)

Electron Spin

Coherence Time (T₂)
Microseconds (µs)

Milliseconds (ms) to

Seconds (s)
[10][11]

Single-Qubit Gate

Fidelity
~99% > 99.9% [12]

Two-Qubit Gate

Fidelity
~98% > 99% [12]
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This section details the key experimental protocols for the fabrication of ²⁸Si devices, from

isotope enrichment to device characterization.

Protocol for Silicon-28 Isotopic Enrichment via Ion
Implantation
This protocol describes a method for enriching the near-surface region of a natural silicon wafer

with ²⁸Si.

Objective: To reduce the concentration of ²⁹Si in the top layer of a silicon wafer to create a

suitable substrate for qubit fabrication.

Materials and Equipment:

Natural silicon wafers

Ion implanter system with a Penning ion source[13]

Silane (SiH₄) gas (precursor)[13]

Tantalum cathodes and brass anode for the ion source[13]

Secondary Ion Mass Spectrometry (SIMS) for characterization[1]

Transmission Electron Microscopy (TEM) for characterization[1]

Procedure:

Ion Source Preparation:

Install tantalum cathodes and a brass anode in the Penning ion source to minimize

sputtering losses and avoid metallic contamination.[13]

Ion Beam Generation:

Introduce silane (SiH₄) gas into the ion source.[13]

Decompose the silane gas in the Penning ion source to generate a ²⁸Si⁺ ion beam.[13]
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Optimize ion source parameters (gas flow rate, magnetic field strength, anode voltage) to

achieve a stable and high-current ²⁸Si⁺ beam. A target current of 10 ± 0.5 μA is desirable.

[13]

Ion Implantation:

Set the ion implantation energy. An energy of 45 keV is effective for achieving a one-for-

one sputtering yield, which is optimal for isotopic enrichment.[1][11][14]

Implant the ²⁸Si⁺ ions into the natural silicon wafer to a high fluence. A fluence of 2.63 x

10¹⁸ cm⁻² has been shown to be effective.[1][11][14]

This high-fluence implantation sputters away the existing silicon atoms (including ²⁹Si and

³⁰Si) and replaces them with ²⁸Si atoms.

Annealing and Crystallization:

After implantation, perform a solid-phase epitaxy anneal to recrystallize the amorphized

surface layer and activate any implanted dopants (if applicable).[1]

Characterization:

Use SIMS to measure the isotopic composition of the enriched layer and confirm the

depletion of ²⁹Si. A reduction to 250 ppm has been demonstrated with this method.[1][14]

Use TEM to confirm that the enriched layer has recrystallized into a single crystal.[1]
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Workflow for Silicon-28 Isotopic Enrichment.
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Protocol for Silicon-28 Single-Crystal Growth via the
Czochralski Method
This protocol outlines the steps for growing a single-crystal ingot of ²⁸Si from an enriched

polycrystalline source.

Objective: To produce a large, high-purity, single-crystal ²⁸Si ingot suitable for wafer slicing.

Materials and Equipment:

High-purity, isotopically enriched polycrystalline ²⁸Si

Czochralski crystal puller[15][16]

Fused silica crucible[15][16]

Precisely oriented single-crystal silicon seed[15][17]

Inert gas (e.g., Argon)[18]

Dopants (e.g., boron or phosphorus), if required[17]

Procedure:

Crucible Loading:

Load the fused silica crucible with the high-purity polycrystalline ²⁸Si.[15]

If doping is required, add a precise amount of the desired dopant to the charge.[17]

Melting:

Place the crucible in the Czochralski furnace.

Evacuate the growth chamber and then backfill with an inert gas, such as argon, to

prevent oxidation.[15][18]
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Heat the polycrystalline ²⁸Si to its melting point (approximately 1421°C) to create a molten

silicon bath.[15]

Crystal Pulling:

Lower the rotating seed crystal until it just touches the surface of the molten silicon.[17]

Slowly begin to withdraw the seed crystal upwards while continuing to rotate it. The

crucible is typically rotated in the opposite direction.[15]

Precisely control the pull rate and the temperature gradients to achieve the desired ingot

diameter.[17]

Ingot Formation and Cooling:

Continue the pulling process until the desired ingot length is achieved.

Slowly cool the ingot to room temperature.

Ingot Shaping and Wafer Slicing:

Grind the ingot to a precise cylindrical shape.

Slice the ingot into thin wafers using a diamond-tipped saw.

Polish the wafers to achieve a smooth, defect-free surface.
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Czochralski Method for Silicon-28 Crystal Growth.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b1172460?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1172460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol for CMOS Device Fabrication on a ²⁸Si Wafer
This protocol provides a general workflow for fabricating a simple quantum dot device on a ²⁸Si

wafer using standard CMOS processes.

Objective: To fabricate a quantum dot device on a ²⁸Si substrate for qubit applications.

Materials and Equipment:

Polished ²⁸Si wafer (can be bulk or Silicon-on-Insulator, SOI)

Standard cleanroom with photolithography, etching, and deposition tools

Photoresist and developer

Materials for gate oxide (e.g., SiO₂), gate electrode (e.g., polysilicon), and contacts (e.g.,

aluminum)

Reactive Ion Etching (RIE) system[19]

Procedure:

Wafer Cleaning:

Perform a standard RCA clean to remove organic and inorganic contaminants from the

wafer surface.

Fiducial Marker Definition:

Use photolithography and etching to create alignment markers on the wafer for

subsequent processing steps.

Active Area Definition:

Grow a thin layer of silicon dioxide (SiO₂) via thermal oxidation.

Use photolithography to pattern the active areas where the quantum dots will be formed.

Etch the SiO₂ to expose the silicon in the active areas.
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Gate Stack Deposition and Patterning:

Grow a high-quality gate oxide layer (e.g., SiO₂) via thermal oxidation.

Deposit a layer of polysilicon for the gate electrode.

Use photolithography and RIE to pattern the gate electrodes that will define the quantum

dots.

Source and Drain Formation (Doping):

This step can be performed using either ion implantation or Monolayer Doping (MLD).

MLD is a damage-free alternative that is well-suited for shallow junctions.[20]

Monolayer Doping (MLD) Protocol:

Functionalize the wafer surface by immersing it in a solution containing a dopant

precursor molecule (e.g., allyldiphenylphosphine for phosphorus doping).[21]

Heat the solution (e.g., 180°C for 3 hours) to form a self-limiting monolayer of the

dopant molecule on the silicon surface.[21]

Cap the monolayer with a protective layer (e.g., 50 nm of sputtered SiO₂).[21]

Perform a rapid thermal anneal (RTA) to drive the dopants into the silicon, forming the

source and drain regions.[21]

Interlayer Dielectric Deposition and Contact Formation:

Deposit an insulating layer (e.g., SiO₂) over the entire wafer.

Use photolithography and etching to open contact holes to the source, drain, and gate.

Deposit a metal layer (e.g., aluminum) for the contacts.

Pattern the metal layer to form the final device interconnects.

Device Characterization:
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Perform electrical characterization at cryogenic temperatures to verify the formation of

quantum dots and to measure qubit performance metrics such as coherence time and

gate fidelity.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1172460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: 28Si Wafer

Wafer Cleaning (RCA)

Fiducial Marker Definition

Active Area Definition

Gate Stack Deposition & Patterning

Source/Drain Doping (e.g., MLD)

Interlayer Dielectric Deposition

Contact Hole Etching & Metallization

Cryogenic Electrical Characterization

End: Quantum Device

Click to download full resolution via product page

CMOS Fabrication Workflow for a Silicon-28 Quantum Dot Device.
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Conclusion
The protocols and data presented in these application notes highlight the critical steps and

significant advantages of using isotopically enriched Silicon-28 in CMOS manufacturing for

quantum devices. By carefully controlling the isotopic purity of the silicon substrate and

adapting standard CMOS fabrication techniques, it is possible to create high-performance

qubits with long coherence times and high gate fidelities. Further research and process

optimization will continue to advance the scalability and performance of silicon-based quantum

computing and other sensitive electronic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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